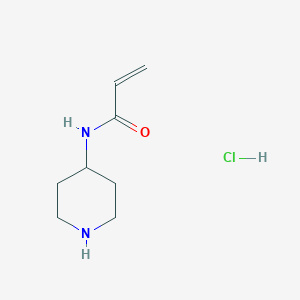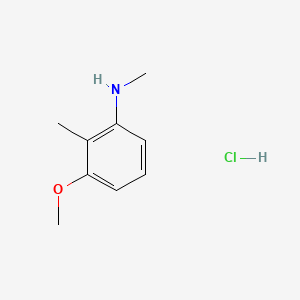![molecular formula C9H20BNO2 B13455714 Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)
Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine typically involves the reaction of dimethylamine with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-nitrogen bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl or alkyl halides.
Common Reagents and Conditions
Borylation: Typically involves the use of palladium or copper catalysts and aryl halides.
Hydroboration: Often performed with transition metal catalysts such as rhodium or iridium.
Coupling Reactions: Utilizes reagents like pinacolborane and aryl iodides in the presence of copper catalysts.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Scientific Research Applications
Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Utilized in the synthesis of boron-based pharmaceuticals, which can have applications in cancer treatment and other therapeutic areas.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine exerts its effects involves the formation of stable boron-nitrogen bonds. These bonds can participate in various chemical reactions, facilitating the formation of new carbon-boron bonds. The molecular targets and pathways involved in these reactions are often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: A boronic ester used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in coupling reactions.
Catecholborane: Utilized in hydroboration reactions and similar to pinacolborane in its reactivity.
Uniqueness
Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine is unique due to its specific structure, which allows for the formation of stable boron-nitrogen bonds. This stability enhances its utility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H20BNO2 |
|---|---|
Molecular Weight |
185.07 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine |
InChI |
InChI=1S/C9H20BNO2/c1-8(2)9(3,4)13-10(12-8)7-11(5)6/h7H2,1-6H3 |
InChI Key |
DJOFMXLTNNVPDL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)



![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)



![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)

![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)



